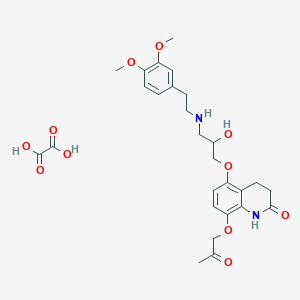
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolinone core, multiple hydroxy and methoxy groups, and an ethanedioate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) typically involves multiple steps, including the formation of the quinolinone core, the introduction of the hydroxy and methoxy groups, and the final conversion to the ethanedioate salt. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the quinolinone core.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure and functional groups make it a valuable tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes and receptors, leading to its biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) include other quinolinone derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Compared to other quinolinone derivatives, it may offer distinct advantages in terms of its chemical reactivity, biological activity, and industrial utility.
Propiedades
Número CAS |
65008-94-8 |
|---|---|
Fórmula molecular |
C27H34N2O11 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one;oxalic acid |
InChI |
InChI=1S/C25H32N2O7.C2H2O4/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3;3-1(4)2(5)6/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30);(H,3,4)(H,5,6) |
Clave InChI |
UMYLJFNGPFDXFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2.C(=O)(C(=O)O)O |
Números CAS relacionados |
65008-93-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















